molecular formula C9H8Cl2N2 B12111533 1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)-

1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)-

Cat. No.: B12111533
M. Wt: 215.08 g/mol
InChI Key: JPKIWNPJNUNQTG-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)- is a heterocyclic aromatic compound that features a benzimidazole core with chloro substituents

Preparation Methods

The synthesis of 1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)- typically involves the reaction of o-phenylenediamine with chloroacetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituents enhance its binding affinity and specificity, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)- can be compared with other benzimidazole derivatives, such as:

    2-Phenylbenzimidazole: Known for its antiproliferative and antimicrobial activities.

    6-Chloro-1H-benzimidazole-2-carboxylic acid: Studied for its potential as an antimicrobial agent.

    5,6-Dichlorobenzimidazole: Investigated for its antiviral properties

The uniqueness of 1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)- lies in its specific chloroethyl substituent, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

6-chloro-2-(1-chloroethyl)-1H-benzimidazole

InChI

InChI=1S/C9H8Cl2N2/c1-5(10)9-12-7-3-2-6(11)4-8(7)13-9/h2-5H,1H3,(H,12,13)

InChI Key

JPKIWNPJNUNQTG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)Cl)Cl

Origin of Product

United States

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